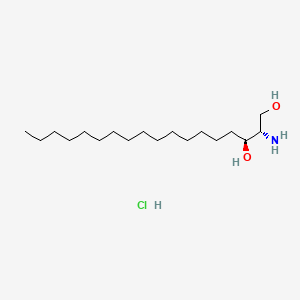

Safingol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrocloruro de safingol, también conocido como L-treo-dihidroesfingosina clorhidrato, es un inhibidor de la proteína quinasa lisofosfoesfingolípidos. Ha mostrado un potencial prometedor en el campo de la medicina, particularmente como agente anticancerígeno. El hidrocloruro de safingol es un sólido incoloro con la fórmula molecular C18H39NO2·HCl .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hay dos rutas sintéticas generales para el hidrocloruro de safingol:

Métodos diastereoselectivos o enantioselectivos: Estos métodos conducen directamente al producto deseado.

Métodos no estereoespecíficos: Estos métodos dan como resultado mezclas racémicas, que posteriormente se someten a resolución.

Métodos de producción industrial

Los métodos de producción industrial del hidrocloruro de safingol no están ampliamente documentados. la preparación a gran escala implica una cuidadosa selección de disolventes para la recristalización de mezclas de diastereómeros .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de safingol sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El safingol se puede oxidar para formar especies reactivas de oxígeno (ROS).

Reducción: La hidrogenación catalítica se utiliza en su síntesis.

Sustitución: El safingol puede inhibir la proteína quinasa C compitiendo con el dibutirato de forbol en los dominios reguladores.

Reactivos y condiciones comunes

Oxidación: Las especies reactivas de oxígeno (ROS) se generan durante los efectos inhibitorios del safingol.

Reducción: La hidrogenación catalítica se utiliza en la síntesis de safingol a partir de intermedios nitroaldólicos.

Principales productos formados

Oxidación: Formación de ROS.

Reducción: Formación de L-treo-dihidroesfingosina a partir de intermedios nitroaldólicos.

Aplicaciones Científicas De Investigación

El hidrocloruro de safingol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como inhibidor específico de la proteína quinasa C y la fosfoinositol 3-quinasa (PI3k).

Biología: Induce la autofagia y la muerte celular en las células tumorales sólidas.

Medicina: Demuestra un potencial anticancerígeno al modular la multirresistencia a los fármacos e inducir la necrosis.

Industria: Utilizado en la investigación para desarrollar nuevas terapias contra el cáncer.

Mecanismo De Acción

El hidrocloruro de safingol ejerce sus efectos inhibiendo la proteína quinasa C y la fosfoinositol 3-quinasa (PI3k). Compite competitivamente con el dibutirato de forbol en los dominios reguladores de la familia de la proteína quinasa C, inhibiendo la activación de enzimas como PKCβ-I, PKCδ y PKCε . Además, el safingol inhibe la captación de glucosa, lo que resulta en estrés oxidativo y la generación de ROS, que sinergizan para inducir la autofagia .

Comparación Con Compuestos Similares

Compuestos similares

Esfingosina: Un esfingolípido de origen natural que también inhibe la proteína quinasa C.

Ceramida: Otro esfingolípido involucrado en la señalización celular y la apoptosis.

Esfingosina 1-fosfato (S1P): Un metabolito de esfingolípidos que promueve el crecimiento y la proliferación celular.

Singularidad

El hidrocloruro de safingol es único en su capacidad para inducir la autofagia y la muerte celular en las células cancerosas al inhibir tanto la proteína quinasa C como las vías PI3k . A diferencia de la esfingosina y la ceramida, el safingol ha demostrado potencial en ensayos clínicos por sus propiedades anticancerígenas .

Propiedades

Número CAS |

139755-79-6 |

|---|---|

Fórmula molecular |

C18H40ClNO2 |

Peso molecular |

338.0 g/mol |

Nombre IUPAC |

(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |

Clave InChI |

BEHHCQFBLOARIX-APTPAJQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

SMILES isomérico |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |

SMILES canónico |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

| 139755-79-6 | |

Sinónimos |

2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)

![5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)